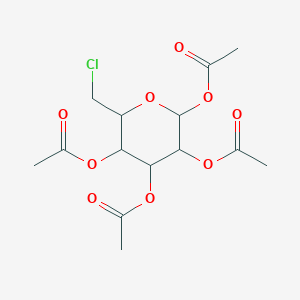
6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate is a chemical compound with the molecular formula C14H19ClO9. It is a derivative of alpha-D-glucopyranose, where the hydroxyl group at the sixth position is replaced by a chlorine atom, and the hydroxyl groups at positions 1, 2, 3, and 4 are acetylated.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate typically involves multiple steps. One common method starts with alpha-D-glucopyranose, which undergoes chlorination at the sixth position using reagents such as thionyl chloride or phosphorus pentachloride. The resulting 6-chloro-6-deoxy-alpha-D-glucopyranose is then acetylated at positions 1, 2, 3, and 4 using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of acetyl groups.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution: Products include 6-hydroxy-6-deoxy-alpha-D-glucopyranose derivatives.
Hydrolysis: The primary product is 6-chloro-6-deoxy-alpha-D-glucopyranose.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Applications De Recherche Scientifique
6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antidiabetic properties, as it can stimulate insulin receptors and improve glucose uptake.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals.
Biological Research: It is used in studies related to carbohydrate metabolism and enzyme interactions.
Industrial Applications: The compound can be used in the production of various chemical derivatives for research and development purposes.
Mécanisme D'action
The mechanism of action of 6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate involves its interaction with specific molecular targets:
Insulin Receptor Activation: The compound binds to insulin receptors, enhancing their phosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt pathway.
Selective Action: Unlike insulin, the compound selectively activates insulin receptors without affecting insulin-like growth factor 1 receptors, reducing the risk of carcinogenic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-6-deoxy-alpha-D-glucopyranose: The non-acetylated form of the compound.
6-Chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-alpha-D-glucopyranose: A derivative with galloyl groups instead of acetyl groups.
Alpha-penta-galloyl-glucose: Another derivative with multiple galloyl groups.
Uniqueness
6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate is unique due to its specific acetylation pattern, which influences its chemical reactivity and biological activity. The presence of acetyl groups enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry and a potential therapeutic agent .
Propriétés
IUPAC Name |
[4,5,6-triacetyloxy-2-(chloromethyl)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABBGXLHIWQTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid](/img/structure/B12285790.png)
![Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-](/img/structure/B12285792.png)



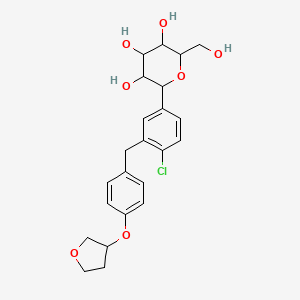
![(R)-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide](/img/structure/B12285813.png)

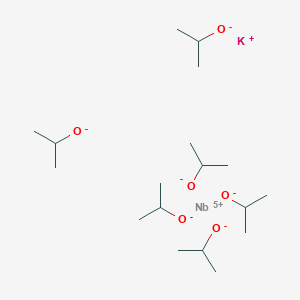
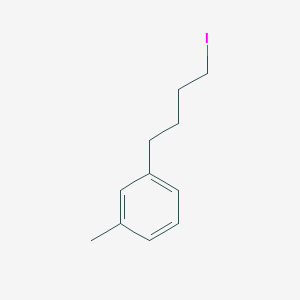
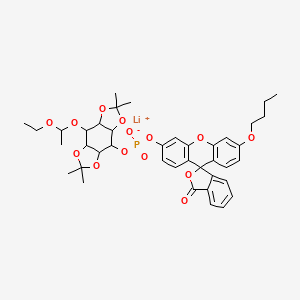

![[10,13-Dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B12285857.png)

